Sulfamoyl chloride (H2NSO2Cl) is an atom-economical electrophile primarily utilized for the direct O-sulfamoylation of alcohols and N-sulfamoylation of amines [1]. As a critical precursor in the synthesis of sulfonamides, sulfamates, and cyclic sulfamidates, it is a cornerstone reagent in pharmaceutical manufacturing, particularly for active pharmaceutical ingredients (APIs) like topiramate and pevonedistat [2]. Procuring pre-formed sulfamoyl chloride provides a crystalline solid that dissolves readily in polar aprotic solvents such as N,N-dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP) [3]. This allows chemists and process engineers to bypass hazardous in-situ generation methods while maintaining strict stoichiometric control over complex, late-stage functionalizations[2].
Substituting pre-formed sulfamoyl chloride with generic sulfamoylating agents or in-situ generation protocols introduces severe scalability and yield penalties [1]. Attempting to generate the reagent in situ from chlorosulfonyl isocyanate (CSI) and formic acid triggers a highly exothermic reaction with massive carbon monoxide and carbon dioxide off-gassing, posing critical safety and heat-accumulation risks at scale[2]. Conversely, utilizing safer but less reactive alternatives like sulfamide requires harsh reflux conditions that degrade sensitive substrates and dramatically reduce yields [3]. Procuring isolated sulfamoyl chloride allows for mild, low-temperature (0°C to ambient) reactions that preserve complex molecular architectures and maximize throughput [1].
In industrial scale-up scenarios, generating sulfamoyl chloride in situ from chlorosulfonyl isocyanate (CSI) and formic acid is notoriously hazardous due to the rapid evolution of CO and CO2 gases and severe heat accumulation [1]. Utilizing pre-formed sulfamoyl chloride eliminates this hazardous step. By controlling the addition of the pre-formed reagent and base (e.g., triethylamine) at low temperatures, the O-sulfamoylation exotherm is strictly managed via the base addition rate, avoiding the thermal runaway risks associated with CSI [2].
| Evidence Dimension | Process Safety & Exotherm Control |
| Target Compound Data | Pre-formed sulfamoyl chloride allows controlled exotherm via base addition rate with zero CO/CO2 off-gassing. |
| Comparator Or Baseline | In-situ generation from CSI + formic acid. |
| Quantified Difference | Eliminates 100% of the hazardous gas evolution (CO/CO2) and heat accumulation inherent to the CSI-formic acid reaction. |
| Conditions | Industrial scale-up (15-30 kg cGMP production) in polar aprotic solvents. |
Procuring the pre-formed chloride is critical for safety and regulatory compliance in large-scale manufacturing, bypassing explosive gas evolution.
Sulfamoyl chloride exhibits quantitatively higher electrophilic reactivity compared to sulfamide. In the synthesis of complex sulfamate-based APIs (such as topiramate analogues and CA-II inhibitors), O-sulfamoylation using sulfamoyl chloride typically proceeds rapidly at 0°C to room temperature, frequently achieving yields exceeding 80% [1]. In contrast, direct sulfamoylation using sulfamide is highly inefficient, often requiring prolonged reflux in 1,4-dioxane or microwave irradiation, and historically yielding as low as 20% for sterically hindered or sensitive alcohols [1].
| Evidence Dimension | Reaction Yield and Conditions |
| Target Compound Data | >80% yield at 0°C to room temperature. |
| Comparator Or Baseline | Sulfamide yielding ~20% under standard conditions or requiring harsh reflux. |
| Quantified Difference | Up to a 4-fold increase in yield while operating at significantly lower temperatures. |
| Conditions | O-sulfamoylation of complex alcohols in polar aprotic solvents (e.g., DMA or NMP). |
Buyers synthesizing complex, high-value API intermediates must select sulfamoyl chloride to prevent catastrophic yield losses and avoid degrading sensitive substrates.
While newer N-Boc-protected sulfamoylating agents (like N-(tert-butoxycarbonyl)sulfamoyl chloride) offer controlled reactivity, they inherently require a subsequent acidic deprotection step (e.g., using TFA) to reveal the primary sulfamate [1]. Procuring and utilizing standard sulfamoyl chloride allows for the direct, one-step installation of the -SO2NH2 group. In the synthesis of primary sulfamates, optimal conditions using 2.0 equivalents of sulfamoyl chloride in DMA achieve complete conversion without the need for downstream Boc-cleavage, significantly improving overall step economy and reducing solvent waste [2].
| Evidence Dimension | Synthetic Step Economy |
| Target Compound Data | 1-step direct installation of the primary sulfamate group. |
| Comparator Or Baseline | N-Boc-sulfamoyl chloride requiring 2 steps (installation + TFA deprotection). |
| Quantified Difference | Eliminates 1 synthetic step and the associated yield loss from acidic deprotection. |
| Conditions | Direct O-sulfamoylation of hydroxyl groups in DMA/NMP. |
Eliminating a deprotection step reduces raw material costs, shortens production timelines, and avoids exposing sensitive molecules to harsh acids.
Sulfamoyl chloride is the reagent of choice for the large-scale O-sulfamoylation of complex alcohol intermediates. Its use is critical in the cGMP synthesis of APIs like the anticonvulsant topiramate and the NAE inhibitor pevonedistat, where it provides high yields and avoids the severe safety risks of in-situ CSI generation [1].
Because the primary sulfamate group is a potent zinc-binding pharmacophore, sulfamoyl chloride is heavily procured for synthesizing libraries of CA-II and STS inhibitors. Its ability to react under mild conditions preserves delicate heterocyclic and steroidal scaffolds that would decompose under the harsh reflux conditions required by sulfamide[2].
In advanced organic synthesis, sulfamoyl chloride is used to convert 1,2- and 1,3-diols into primary sulfamates, which are subsequently cyclized into cyclic sulfamidates. These intermediates are highly valuable electrophiles for the stereoselective synthesis of complex amino alcohols and polyamines [3].
Corrosive